molecular formula C16H21NO6 B4097104 3-[2-(1-piperidinyl)ethoxy]benzaldehyde oxalate

3-[2-(1-piperidinyl)ethoxy]benzaldehyde oxalate

Cat. No.: B4097104
M. Wt: 323.34 g/mol
InChI Key: LHOKCSJWEZHRAA-UHFFFAOYSA-N
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Description

3-[2-(1-piperidinyl)ethoxy]benzaldehyde oxalate is a chemical compound with the molecular formula C14H19NO2. It is a derivative of benzaldehyde, featuring a piperidine ring attached via an ethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-piperidinyl)ethoxy]benzaldehyde oxalate typically involves the reaction of 3-hydroxybenzaldehyde with 2-(1-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the benzaldehyde reacts with the ethanol derivative to form the ethoxy linkage. The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-piperidinyl)ethoxy]benzaldehyde oxalate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 3-[2-(1-piperidinyl)ethoxy]benzoic acid.

    Reduction: 3-[2-(1-piperidinyl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[2-(1-piperidinyl)ethoxy]benzaldehyde oxalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(1-piperidinyl)ethoxy]benzaldehyde oxalate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride
  • 3-[2-(1-piperidinyl)ethoxy]benzoic acid
  • 3-[2-(1-piperidinyl)ethoxy]benzyl alcohol

Uniqueness

3-[2-(1-piperidinyl)ethoxy]benzaldehyde oxalate is unique due to its oxalate salt form, which can influence its solubility and stability

Properties

IUPAC Name

oxalic acid;3-(2-piperidin-1-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.C2H2O4/c16-12-13-5-4-6-14(11-13)17-10-9-15-7-2-1-3-8-15;3-1(4)2(5)6/h4-6,11-12H,1-3,7-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOKCSJWEZHRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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